molecular formula C28H26N4O4S B2542652 2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 892384-64-4

2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2542652
CAS No.: 892384-64-4
M. Wt: 514.6
InChI Key: BWQYSJBSYOAVIN-UHFFFAOYSA-N
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Description

2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8400^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the triazatricyclo structure, the introduction of the sulfanyl group, and the final acetamide formation. Each step requires specific reaction conditions such as temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The triazatricyclo structure can be reduced under specific conditions.

    Substitution: The methoxyphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

Uniqueness

What sets 2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8400^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide apart is its complex structure, which allows for a wide range of chemical modifications and applications

Biological Activity

The compound 2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (CAS Number: 892384-70-2) is a complex organic molecule with potential biological activities that warrant detailed exploration. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of the compound is C28H26N4O4SC_{28}H_{26}N_{4}O_{4}S, with a molecular weight of 514.6 g/mol. The intricate structure includes multiple functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC28H26N4O4S
Molecular Weight514.6 g/mol
CAS Number892384-70-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antiviral properties, particularly against hepatitis B virus (HBV) and possibly other viral pathogens.

Antiviral Activity

Research indicates that compounds structurally similar to this molecule have shown significant antiviral activity. For instance, nucleoside analogues in the same class have demonstrated potent inhibition of HBV polymerase with IC50 values in the nanomolar range . The specific mechanisms often involve the inhibition of viral replication by targeting the polymerase enzyme crucial for viral DNA synthesis.

Case Studies

  • Study on Nucleoside Analogues : A study published in Nature examined a series of nucleoside analogues similar to our compound and found that certain derivatives exhibited EC50 values as low as 7.8 nM against HBV in cell-based assays .
  • Inhibition of HIV : Another investigation into related compounds revealed promising results in inhibiting HIV replication, suggesting that this compound might share similar antiviral properties .

Cytotoxicity Profile

Preliminary toxicity assessments have indicated that many compounds within this class do not exhibit significant cytotoxic effects at therapeutic concentrations. This is critical for developing safe antiviral therapies.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, reflecting its complex structure. The synthetic routes often include:

  • Formation of the triazatricyclo core.
  • Introduction of functional groups through nucleophilic substitutions.
  • Final modifications to enhance biological activity and solubility.

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Step 1Cyclization[Reagents for cyclization]
Step 2Nucleophilic substitution[Nucleophile]
Step 3Functional group modification[Functional group reagents]

Research Implications

Further studies are necessary to elucidate the full range of biological activities associated with this compound. Investigations into its pharmacokinetics, optimal dosing regimens, and long-term safety profiles will be essential for potential clinical applications.

Properties

IUPAC Name

2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4S/c1-16-8-10-18(11-9-16)26-31-27-21(12-20-19(14-33)13-29-17(2)25(20)36-27)28(32-26)37-15-24(34)30-22-6-4-5-7-23(22)35-3/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQYSJBSYOAVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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